molecular formula C16H12Cl4N4O3S B11994731 3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11994731
M. Wt: 482.2 g/mol
InChI Key: BOQFPQRKALDOMX-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl4N3O3. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a nitro group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-nitroaniline and a thiocarbonyl reagent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H12Cl4N4O3S

Molecular Weight

482.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C16H12Cl4N4O3S/c17-10-3-1-2-9(8-10)13(25)22-14(16(18,19)20)23-15(28)21-11-4-6-12(7-5-11)24(26)27/h1-8,14H,(H,22,25)(H2,21,23,28)

InChI Key

BOQFPQRKALDOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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